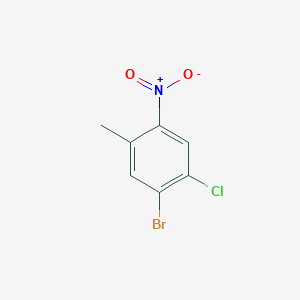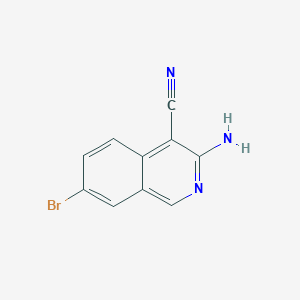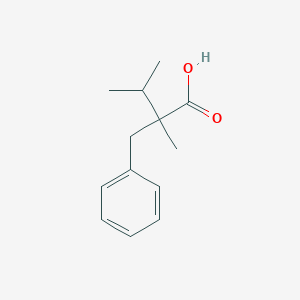
(4-Brom-1,5-dimethyl-1H-pyrazol-3-yl)methanol
Übersicht
Beschreibung
(4-Bromo-1,5-dimethyl-1H-pyrazol-3-yl)methanol is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a bromine atom at the 4-position, two methyl groups at the 1 and 5 positions, and a methanol group at the 3-position. It is used in various scientific research applications due to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4-Bromo-1,5-dimethyl-1H-pyrazol-3-yl)methanol is used as a building block for the synthesis of more complex heterocyclic compounds
Biology
In biological research, this compound is used to study the effects of pyrazole derivatives on biological systems. It is often employed in the synthesis of bioactive molecules that can interact with specific biological targets, such as enzymes and receptors.
Medicine
In medicinal chemistry, (4-Bromo-1,5-dimethyl-1H-pyrazol-3-yl)methanol is investigated for its potential therapeutic properties. It is used in the development of new drugs with anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It is also employed in the development of new catalysts and ligands for various chemical processes.
Wirkmechanismus
Target of Action
Pyrazole-bearing compounds, which include (4-bromo-1,5-dimethyl-1h-pyrazol-3-yl)methanol, are known for their diverse pharmacological effects . They have been shown to act as inhibitors of liver alcohol dehydrogenase .
Mode of Action
It is known that 4-substituted pyrazoles, including (4-bromo-1,5-dimethyl-1h-pyrazol-3-yl)methanol, can act as inhibitors of liver alcohol dehydrogenase . This suggests that (4-Bromo-1,5-dimethyl-1h-pyrazol-3-yl)methanol may interact with this enzyme, potentially altering its function and leading to changes in the metabolism of alcohol in the body.
Biochemical Pathways
Given its potential role as an inhibitor of liver alcohol dehydrogenase , it may impact the metabolic pathway of alcohol in the body. Alcohol dehydrogenase plays a crucial role in the metabolism of alcohol, converting it into acetaldehyde, a toxic metabolite. Inhibition of this enzyme could potentially disrupt this pathway, leading to changes in the body’s response to alcohol.
Result of Action
Given its potential role as an inhibitor of liver alcohol dehydrogenase , it may lead to alterations in the metabolism of alcohol in the body, potentially leading to an accumulation of alcohol or its metabolites.
Biochemische Analyse
Biochemical Properties
(4-Bromo-1,5-dimethyl-1h-pyrazol-3-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the primary interactions is with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system. This interaction can lead to the inhibition of acetylcholinesterase, affecting neurotransmission and potentially leading to neurotoxic effects .
Additionally, (4-Bromo-1,5-dimethyl-1h-pyrazol-3-yl)methanol has been observed to interact with reactive oxygen species (ROS), influencing oxidative stress levels within cells. This interaction can lead to the modulation of oxidative stress-related pathways, impacting cellular health and function .
Cellular Effects
The effects of (4-Bromo-1,5-dimethyl-1h-pyrazol-3-yl)methanol on various cell types and cellular processes are profound. In neuronal cells, the compound’s inhibition of acetylcholinesterase can lead to altered neurotransmission, resulting in changes in cell signaling pathways and gene expression. This can manifest as behavioral changes and impaired motor functions in animal models .
In other cell types, the compound’s interaction with ROS can lead to increased oxidative stress, affecting cellular metabolism and potentially leading to cell damage or apoptosis. The modulation of oxidative stress pathways by (4-Bromo-1,5-dimethyl-1h-pyrazol-3-yl)methanol can also influence gene expression related to antioxidant defenses .
Molecular Mechanism
At the molecular level, (4-Bromo-1,5-dimethyl-1h-pyrazol-3-yl)methanol exerts its effects primarily through binding interactions with specific enzymes and proteins. The inhibition of acetylcholinesterase occurs through the binding of the compound to the enzyme’s active site, preventing the hydrolysis of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, disrupting normal neurotransmission .
The compound’s interaction with ROS involves its ability to modulate the levels of these reactive species within cells. By influencing the production and scavenging of ROS, (4-Bromo-1,5-dimethyl-1h-pyrazol-3-yl)methanol can alter oxidative stress pathways, impacting cellular health and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-Bromo-1,5-dimethyl-1h-pyrazol-3-yl)methanol can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, but its degradation can lead to the formation of by-products that may have different biochemical properties .
Long-term exposure to (4-Bromo-1,5-dimethyl-1h-pyrazol-3-yl)methanol in in vitro and in vivo studies has demonstrated sustained inhibition of acetylcholinesterase and modulation of oxidative stress pathways. These effects can lead to chronic changes in cellular function, including altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of (4-Bromo-1,5-dimethyl-1h-pyrazol-3-yl)methanol vary with different dosages in animal models. At low doses, the compound can effectively inhibit acetylcholinesterase without causing significant toxicity. At higher doses, the compound’s neurotoxic effects become more pronounced, leading to severe behavioral changes and impaired motor functions .
Threshold effects have been observed, where a specific dosage range results in maximal inhibition of acetylcholinesterase without causing adverse effects. Beyond this range, the compound’s toxicity increases, leading to potential cell damage and apoptosis .
Metabolic Pathways
(4-Bromo-1,5-dimethyl-1h-pyrazol-3-yl)methanol is involved in several metabolic pathways, primarily related to its interaction with enzymes and cofactors. The compound’s inhibition of acetylcholinesterase affects the cholinergic pathway, leading to altered neurotransmission. Additionally, its interaction with ROS influences oxidative stress pathways, impacting cellular metabolism and antioxidant defenses .
The compound’s effects on metabolic flux and metabolite levels are significant, as it can modulate the production and scavenging of ROS, leading to changes in cellular redox balance and metabolic activity .
Transport and Distribution
Within cells and tissues, (4-Bromo-1,5-dimethyl-1h-pyrazol-3-yl)methanol is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments. The compound’s distribution is critical for its biochemical effects, as it determines the sites of action and potential toxicity .
Subcellular Localization
The subcellular localization of (4-Bromo-1,5-dimethyl-1h-pyrazol-3-yl)methanol is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization signals ensure that the compound reaches its intended sites of action, such as the synaptic cleft for acetylcholinesterase inhibition or the mitochondria for modulation of oxidative stress pathways .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-1,5-dimethyl-1H-pyrazol-3-yl)methanol typically involves the bromination of 1,5-dimethyl-1H-pyrazole followed by the introduction of a methanol group at the 3-position. One common method involves the reaction of 1,5-dimethyl-1H-pyrazole with bromine in the presence of a suitable solvent such as acetic acid to yield 4-bromo-1,5-dimethyl-1H-pyrazole. This intermediate is then reacted with formaldehyde and a reducing agent to introduce the methanol group at the 3-position, resulting in the formation of (4-Bromo-1,5-dimethyl-1H-pyrazol-3-yl)methanol.
Industrial Production Methods
Industrial production methods for (4-Bromo-1,5-dimethyl-1H-pyrazol-3-yl)methanol may involve large-scale bromination and subsequent functionalization reactions. These processes are typically optimized for high yield and purity, and may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Bromo-1,5-dimethyl-1H-pyrazol-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups such as amino, hydroxyl, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium azide (NaN3) or sodium hydroxide (NaOH) can be used for substitution reactions.
Major Products Formed
Oxidation: 4-Bromo-1,5-dimethyl-1H-pyrazol-3-carboxylic acid.
Reduction: 1,5-Dimethyl-1H-pyrazol-3-yl)methanol.
Substitution: 4-Amino-1,5-dimethyl-1H-pyrazol-3-yl)methanol.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)methanol
- (3,5-Dimethyl-1H-pyrazol-4-yl)methanol
- (1H-pyrazol-4-yl)methanol
- (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanol
Uniqueness
(4-Bromo-1,5-dimethyl-1H-pyrazol-3-yl)methanol is unique due to the specific positioning of the bromine atom and the methanol group, which confer distinct chemical and biological properties The presence of the bromine atom at the 4-position enhances its reactivity in substitution reactions, while the methanol group at the 3-position provides additional sites for functionalization
Eigenschaften
IUPAC Name |
(4-bromo-1,5-dimethylpyrazol-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN2O/c1-4-6(7)5(3-10)8-9(4)2/h10H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSECUJSMUXCNJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1073067-93-2 | |
| Record name | (4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![tert-butyl 3',4'-dihydro-2'H-spiro[piperidine-4,1'-pyrrolo[1,2-a]pyrazine]-1-carboxylate](/img/structure/B1376420.png)




![tert-Butyl 4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1376429.png)

![Benzyl (5-aminobicyclo[3.2.1]octan-1-yl)carbamate](/img/structure/B1376432.png)

![Tert-butyl 3-hydroxy-3-[2-(hydroxymethyl)phenyl]pyrrolidine-1-carboxylate](/img/structure/B1376435.png)

